molecular formula C9H5Cl2NO B174409 2-(2,4-Dichlorophenyl)oxazole CAS No. 1242336-71-5

2-(2,4-Dichlorophenyl)oxazole

Cat. No. B174409
M. Wt: 214.04 g/mol
InChI Key: YWHOOKZYOXJCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2,4-Dichlorophenyl)oxazole” is a chemical compound with the CAS Number: 1242336-71-5. It has a molecular weight of 214.05 and its IUPAC name is 2-(2,4-dichlorophenyl)-1,3-oxazole .


Molecular Structure Analysis

The molecular formula of “2-(2,4-Dichlorophenyl)oxazole” is C9H5Cl2NO . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Physical And Chemical Properties Analysis

The compound “2-(2,4-Dichlorophenyl)oxazole” has a molecular weight of 214.05 . More specific physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant etc. Oxazoles and its derivatives are a part of a number of medicinal compounds .

The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Oxazole-based molecules are becoming a kind of significant heterocyclic nucleus, which have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives .

properties

IUPAC Name

2-(2,4-dichlorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHOOKZYOXJCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597179
Record name 2-(2,4-Dichlorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenyl)oxazole

CAS RN

1242336-71-5
Record name 2-(2,4-Dichlorophenyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242336-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dichlorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dichlorophenyl)oxazole
Reactant of Route 2
Reactant of Route 2
2-(2,4-Dichlorophenyl)oxazole
Reactant of Route 3
Reactant of Route 3
2-(2,4-Dichlorophenyl)oxazole
Reactant of Route 4
Reactant of Route 4
2-(2,4-Dichlorophenyl)oxazole
Reactant of Route 5
Reactant of Route 5
2-(2,4-Dichlorophenyl)oxazole
Reactant of Route 6
Reactant of Route 6
2-(2,4-Dichlorophenyl)oxazole

Citations

For This Compound
4
Citations
R Mothkuri - 2015 - ethesis.nitrkl.ac.in
Enamides are key structural motifs in many natural products as well as pharmaceutically important metabolites. Furthermore, these are also synthons in numerous organic …
Number of citations: 2 ethesis.nitrkl.ac.in
P Guo, JH Huang, QC Huang, XH Qian - Chinese Chemical Letters, 2013 - Elsevier
Straightforward and direct synthesis of 2-substituted-5-oxazolecarbaldehydes was achieved by treating propargylamides with mercury(II) perchlorate as catalyst and ammonium cerium(…
Number of citations: 29 www.sciencedirect.com
N Panda, R Mothkuri - New Journal of Chemistry, 2014 - pubs.rsc.org
Annulation of enamides into 2,5- and 2,4,5-substituted oxazoles by NBS/Me2S in the presence of mild base has been achieved. The reaction conditions are simple and tolerant to a …
Number of citations: 23 pubs.rsc.org
HA Samimi, S Entezami - Journal of Chemical Research, 2013 - journals.sagepub.com
The ring expansion of keto-aziridines to the corresponding 2,5-diaryloxazoles in the presence of iodine in refluxing dimethyl sulfoxide, is described. A plausible mechanism for the …
Number of citations: 8 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.